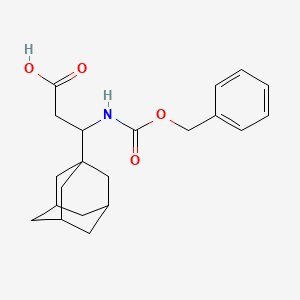
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It was first isolated from ovine hypothalamus in 1989 and has since been found to have numerous physiological and biochemical effects.
Mécanisme D'action
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid acts on three different receptors: PAC1, VPAC1, and VPAC2. It is involved in numerous physiological processes, including neurotransmission, vasodilation, and immune regulation. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine.
Biochemical and physiological effects:
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is that it is a well-characterized neuropeptide with known receptor interactions and signaling pathways. However, one limitation is that it can be difficult to work with due to its hydrophobic nature and tendency to aggregate.
Orientations Futures
There are numerous future directions for research on 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid. One potential area of investigation is its role in the regulation of circadian rhythms. It has also been suggested that 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid may have potential as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, there is ongoing research on the development of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
Applications De Recherche Scientifique
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been studied extensively for its potential therapeutic applications in various medical conditions, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propriétés
IUPAC Name |
3-(1-adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-19(24)9-18(22-20(25)26-13-14-4-2-1-3-5-14)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCFNXXBXFNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

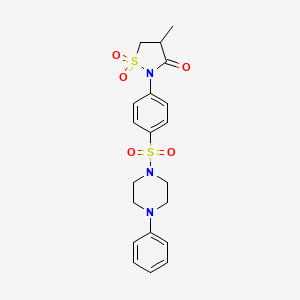
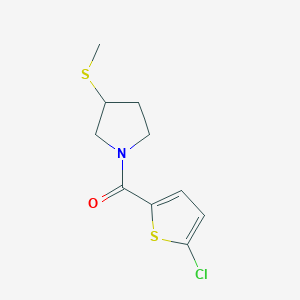

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)
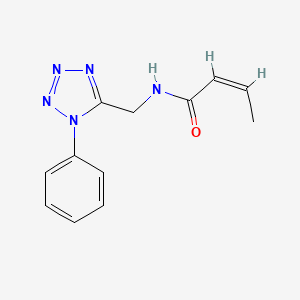
![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

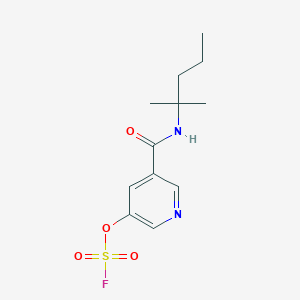
![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)
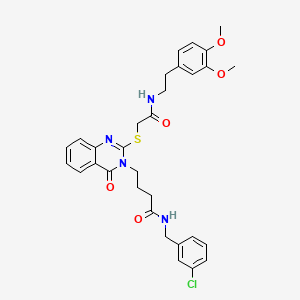
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)
![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)